molecular formula C28H54O3Si3 B14674786 Silane, (androst-5-ene-3beta,4alpha,17beta-triyltrioxy)tris[trimethyl- CAS No. 33287-28-4

Silane, (androst-5-ene-3beta,4alpha,17beta-triyltrioxy)tris[trimethyl-

Cat. No.: B14674786
CAS No.: 33287-28-4
M. Wt: 523.0 g/mol
InChI Key: LBZXFKMRMRSBFM-LOVRTUIXSA-N
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Description

Silane, (androst-5-ene-3beta,4alpha,17beta-triyltrioxy)tris[trimethyl- is a derivative of androst-5-ene, a steroid structure. This compound is characterized by the presence of three trimethylsilyl groups attached to the androst-5-ene backbone. The molecular formula for this compound is C28H54O3Si3, and it has a molecular weight of 522.9831 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, (androst-5-ene-3beta,4alpha,17beta-triyltrioxy)tris[trimethyl- typically involves the reaction of androst-5-ene-3,4,17-triol with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring stringent control over reaction conditions to maintain product purity and yield.

Chemical Reactions Analysis

Types of Reactions

Silane, (androst-5-ene-3beta,4alpha,17beta-triyltrioxy)tris[trimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols .

Scientific Research Applications

Silane, (androst-5-ene-3beta,4alpha,17beta-triyltrioxy)tris[trimethyl- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis, particularly in the protection of hydroxyl groups.

    Biology: Employed in the study of steroid metabolism and function.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the production of specialized materials and coatings.

Mechanism of Action

The mechanism of action for Silane, (androst-5-ene-3beta,4alpha,17beta-triyltrioxy)tris[trimethyl- involves its interaction with specific molecular targets and pathways. The trimethylsilyl groups provide steric protection, allowing the compound to interact selectively with enzymes and receptors involved in steroid metabolism. This selective interaction can modulate various biological processes, including hormone regulation and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Silane, (androst-5-ene-3beta,4alpha,17beta-triyltrioxy)tris[trimethyl- is unique due to its specific arrangement of trimethylsilyl groups, which provides distinct steric and electronic properties. This uniqueness makes it valuable in selective chemical reactions and biological studies .

Properties

CAS No.

33287-28-4

Molecular Formula

C28H54O3Si3

Molecular Weight

523.0 g/mol

IUPAC Name

[(3S,4S,8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3,4-bis(trimethylsilyloxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]oxy-trimethylsilane

InChI

InChI=1S/C28H54O3Si3/c1-27-19-17-24(29-32(3,4)5)26(31-34(9,10)11)23(27)13-12-20-21-14-15-25(30-33(6,7)8)28(21,2)18-16-22(20)27/h13,20-22,24-26H,12,14-19H2,1-11H3/t20-,21-,22-,24-,25-,26-,27+,28-/m0/s1

InChI Key

LBZXFKMRMRSBFM-LOVRTUIXSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O[Si](C)(C)C)CC=C4[C@@]3(CC[C@@H]([C@H]4O[Si](C)(C)C)O[Si](C)(C)C)C

Canonical SMILES

CC12CCC3C(C1CCC2O[Si](C)(C)C)CC=C4C3(CCC(C4O[Si](C)(C)C)O[Si](C)(C)C)C

Origin of Product

United States

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